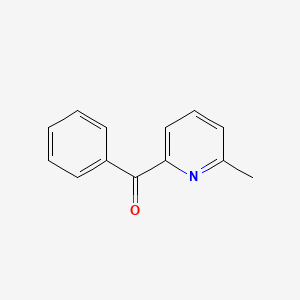

2-Benzoyl-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMYHLPOXXODBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288717 | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-78-1 | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzoyl-6-methylpyridine

Foreword: The Strategic Importance of the Pyridyl Ketone Scaffold

The 2-benzoylpyridine moiety and its derivatives represent a privileged structural motif in medicinal chemistry and materials science. As key intermediates, they are integral to the synthesis of a wide range of compounds, including antihistamines and novel ligands for catalysis. The inherent asymmetry and electronic properties of the 2-benzoyl-6-methylpyridine molecule, specifically, make it a valuable building block for creating complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this target, moving beyond simple procedural lists to dissect the underlying chemical principles and rationale that govern the selection of each methodology. We will focus on field-proven, reliable strategies, while also acknowledging the challenges and emerging solutions in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is essential for reaction monitoring and final product characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | PubChem[1] |

| Molecular Weight | 183.21 g/mol | PubChem[1] |

| Appearance | Off-white crystalline solid | Alfa Aesar MSDS[1] |

| Melting Point | Not specified; related 2-benzoylpyridine melts at 42-44 °C | N/A |

| Boiling Point | Not specified | N/A |

| IUPAC Name | (6-methylpyridin-2-yl)(phenyl)methanone | N/A |

| CAS Number | 91-02-1 (for 2-benzoylpyridine) | PubChem[1] |

Note: Specific experimental data for the 6-methyl derivative can be sparse; values for the parent 2-benzoylpyridine are often used as a preliminary reference.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic angles. The choice of pathway is typically dictated by the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. We will explore the two most robust and widely employed methodologies: Grignard-based construction and oxidation of a benzylic precursor.

Caption: Primary synthetic routes to this compound.

Methodology 1: Grignard Reagent Addition to a Nitrile Precursor

This is arguably the most direct and high-yielding approach. The core of this strategy is the nucleophilic addition of a powerful organometallic reagent to an electrophilic nitrile, forming a new carbon-carbon bond and establishing the ketone functionality upon hydrolysis.

Causality and Mechanistic Rationale

The Grignard reaction's efficacy hinges on the polarity inversion (umpolung) of the phenyl group. Benzene is typically electrophilic, but its conversion to phenylmagnesium bromide transforms the phenyl ring into a potent nucleophile (formally a carbanion). The nitrile group (C≡N) on the pyridine ring serves as an excellent electrophile. The reaction proceeds in two key stages:

-

Nucleophilic Addition: The phenyl Grignard reagent attacks the nitrile carbon, breaking the C-N π-bond and forming an intermediate imine magnesium salt.

-

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to the desired ketone. This step is irreversible and drives the reaction to completion.

The choice of an ether-based solvent (like diethyl ether or THF) is critical; it must be anhydrous to prevent the Grignard reagent from being quenched by protons, and it serves to stabilize the Grignard reagent through coordination.[2]

Caption: Mechanism of Grignard synthesis of pyridyl ketones.

Field-Proven Experimental Protocol

This protocol is a synthesized representation based on established procedures for Grignard reactions with cyanopyridines.[3]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

2-Cyano-6-methylpyridine

-

Dilute Hydrochloric Acid (e.g., 3M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium indicates the formation of phenylmagnesium bromide.

-

-

Addition Reaction:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Dissolve 2-cyano-6-methylpyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 3M HCl until the aqueous layer is acidic.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Trustworthiness Note: The absolute requirement for anhydrous conditions cannot be overstated. All glassware must be rigorously dried, and solvents must be of high purity to prevent premature quenching of the Grignard reagent, which is a common failure point.[2]

Methodology 2: Oxidation of 2-Benzyl-6-methylpyridine

This two-step approach involves first synthesizing the benzylpyridine precursor, followed by the selective oxidation of the benzylic methylene (-CH₂-) bridge to a carbonyl group (-C=O). This pathway offers flexibility, as various methods exist for both steps.

Causality and Mechanistic Rationale

The benzylic position is particularly susceptible to oxidation due to the stability of the radical or anionic intermediates that can form at this position, which are resonance-stabilized by both the pyridine and phenyl rings.

-

Step A: Synthesis of 2-Benzyl-6-methylpyridine: This precursor can be synthesized via several routes. A common method is the reaction of 2-(chloromethyl)-6-methylpyridine with a phenyl Grignard reagent or by S-alkylation of 2-mercapto-6-methylpyridine with benzyl bromide followed by a desulfurative coupling reaction.[4][5]

-

Step B: Oxidation: The oxidation of the methylene group is the key transformation. Numerous reagents can accomplish this, but modern methods often favor catalytic systems using molecular oxygen or air as the terminal oxidant for greener chemistry.[6] Catalysts based on copper or iron are effective. The mechanism often involves the formation of a benzylic radical, which is then trapped by oxygen to form a peroxide intermediate that subsequently collapses to the ketone.[6]

Sources

- 1. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Benzoyl-6-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Benzoyl-6-methylpyridine (CAS No. 18103-78-1). As a member of the benzoylpyridine family, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document consolidates available data and presents theoretical insights into its reactivity and spectroscopic profile, offering a foundational resource for scientists and drug development professionals. Due to the limited volume of published research specifically on this compound, this guide combines established data with predictive analysis based on analogous structures to provide a holistic view.

Introduction and Molecular Overview

This compound, systematically named (6-methylpyridin-2-yl)(phenyl)methanone, is a heterocyclic aromatic ketone. Its structure features a pyridine ring substituted at the 2-position with a benzoyl group and at the 6-position with a methyl group. This substitution pattern is crucial as it influences the molecule's steric and electronic properties, differentiating it from its more commonly studied analogue, 2-benzoylpyridine.

The pyridine moiety, an electron-deficient aromatic system, imparts unique reactivity to the molecule, making it a valuable scaffold in organic synthesis. Pyridine derivatives are integral to modern drug discovery, often serving as core components in kinase inhibitors, central nervous system agents, and antimicrobial compounds. The strategic incorporation of a pyridine ring can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. The benzoyl group, on the other hand, provides a site for further functionalization and is a common structural motif in many biologically active compounds. The methyl group at the 6-position introduces steric hindrance and alters the electron density of the pyridine ring, which can be strategically exploited to fine-tune receptor binding and metabolic stability.

This guide will delve into the known and predicted chemical characteristics of this compound, providing a framework for its application in research and development.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | (6-Methylpyridin-2-yl)(phenyl)methanone | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 18103-78-1 | [1] |

| Molecular Formula | C₁₃H₁₁NO | N/A |

| Molecular Weight | 197.23 g/mol | N/A |

Synthesis and Purification

While specific, detailed peer-reviewed protocols for the synthesis of this compound are not widely published, its structure suggests several plausible synthetic routes based on established organic chemistry principles.

Predicted Synthetic Pathways

A logical approach to the synthesis of this compound would involve the coupling of a 6-methylpyridine derivative with a benzoyl equivalent. One common method for forming such aryl ketones is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between an organometallic reagent derived from 6-methyl-2-lithiopyridine and benzoyl chloride.

Another feasible route involves the oxidation of the corresponding secondary alcohol, (6-methylpyridin-2-yl)(phenyl)methanol. This precursor could be synthesized via the Grignard reaction between phenylmagnesium bromide and 6-methylpicolinaldehyde.

Conceptual Experimental Protocol: Oxidation of (6-methylpyridin-2-yl)(phenyl)methanol

This protocol is a predictive model based on standard oxidation procedures.

-

Precursor Synthesis: To a solution of 6-methylpicolinaldehyde in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (6-methylpyridin-2-yl)(phenyl)methanol.

-

Oxidation: Dissolve the crude alcohol in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Purification Methods

For purification, standard techniques such as recrystallization or silica gel chromatography would be appropriate. A non-polar solvent system like hexane-ethyl acetate would likely provide good separation for column chromatography.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The methyl group protons would appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen and the benzoyl group. The phenyl group protons would also resonate in the aromatic region, likely between δ 7.4 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The methyl carbon would appear upfield (δ 20-25 ppm). The remaining signals would correspond to the aromatic carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, expected around 1660-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 197.23. Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a base peak for such compounds. Another likely fragment would be the 6-methylpicolinoyl cation at m/z = 120.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three main components: the pyridine ring, the ketone carbonyl group, and the methyl group.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and generally undergoes nucleophilic aromatic substitution more readily than electrophilic substitution. The nitrogen atom deactivates the ring towards electrophiles. However, the presence of the electron-withdrawing benzoyl group further deactivates the ring.

Reactivity of the Carbonyl Group

The ketone carbonyl group is susceptible to nucleophilic attack. It can undergo a variety of reactions common to ketones, such as:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactivity of the Methyl Group

The methyl group at the 6-position is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation with a strong base (e.g., n-butyllithium or lithium diisopropylamide) to form a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for further elaboration of the structure at this position.

Diagram: Predicted Reactivity Profile of this compound

Caption: Predicted reactivity pathways for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of 6-aryl-2-benzoyl-pyridines has shown promise as potent tubulin polymerization inhibitors with significant antiproliferative properties in cancer cell lines.[2] This suggests that this compound could serve as a valuable scaffold or intermediate for the development of novel anticancer agents.

The benzoylpyridine motif is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic targets. For instance, derivatives of 6-methylpyridin-2-one have been investigated as positive allosteric modulators for the treatment of cognitive impairment.[3] Given these precedents, this compound represents a promising starting point for the design of new bioactive molecules.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on related compounds, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with significant, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. While there is a notable scarcity of published data specifically for this compound, its structural features suggest a rich and versatile chemistry. This guide has provided a foundational understanding of its properties, drawing upon established chemical principles and data from analogous structures. It is evident that further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted. Such research will undoubtedly uncover novel applications and solidify its role as a valuable building block for the scientific community.

References

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Google Patents.

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.

-

Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. (2023). Bioorganic & Medicinal Chemistry, 79, 117150. [Link]

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.). Google Patents.

-

Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Mpep. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (2021). Molecules, 26(8), 2273. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

2-Benzoylpyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Michigan-Dearborn. Retrieved January 17, 2026, from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (2021). Molecules, 26(8), 2273. [Link]

-

Give an explanation for 2-methyl pyridine in reacting with methyl boron? (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. (n.d.). DAV College. Retrieved January 17, 2026, from [Link]

-

2-Methylpyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Che Menu. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

Sources

- 1. 18103-78-1|(6-Methylpyridin-2-yl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 2. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-methylpyridin-2-yl)(phenyl)methanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (6-methylpyridin-2-yl)(phenyl)methanone, commonly known as 2-Benzoyl-6-methylpyridine. This document delves into its nomenclature, structural and physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the compound's reactivity and its significant potential in the field of drug discovery, with a particular focus on its role as a precursor to potent tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and novel therapeutic development.

Introduction and Significance

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When functionalized with a benzoyl group, as in the case of 2-benzoylpyridines, a new class of compounds with significant biological activities emerges. This compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential, most notably in the development of novel anticancer agents. Recent studies have highlighted the role of 6-aryl-2-benzoyl-pyridine derivatives as potent tubulin polymerization inhibitors, a validated and highly effective mechanism for cancer therapy.[1] This guide aims to provide a detailed technical understanding of this pivotal compound.

Nomenclature and Chemical Structure

The systematic and unambiguous naming of a chemical entity is paramount for scientific communication. The structural representation provides a visual understanding of the atomic arrangement and functional groups, which in turn dictates the molecule's chemical behavior.

IUPAC Name

The formal IUPAC name for this compound is (6-methylpyridin-2-yl)(phenyl)methanone .

Chemical Structure

The structure of (6-methylpyridin-2-yl)(phenyl)methanone consists of a pyridine ring substituted at the 2-position with a benzoyl group and at the 6-position with a methyl group.

Figure 1: 2D Structure of (6-methylpyridin-2-yl)(phenyl)methanone.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are critical for its identification, purification, and characterization. While experimental data for this compound is not extensively published, reliable predictions can be made based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 18103-78-1 |

| Melting Point | 62-64 °C (for the related 2-(4-Methylbenzoyl)-6-methylpyridine)[2] |

| Boiling Point | ~350-370 °C (Predicted) |

| pKa | ~3.3 (Predicted) |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (6-methylpyridin-2-yl)(phenyl)methanone. These predictions are generated using established computational models and are invaluable for structural elucidation.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | d | 2H | ortho-Protons (Benzoyl) |

| ~ 7.80 | t | 1H | para-Proton (Benzoyl) |

| ~ 7.65 | t | 2H | meta-Protons (Benzoyl) |

| ~ 7.90 | t | 1H | H4 (Pyridine) |

| ~ 7.50 | d | 1H | H3 (Pyridine) |

| ~ 7.35 | d | 1H | H5 (Pyridine) |

| ~ 2.60 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.0 | C=O |

| ~ 159.0 | C6 (Pyridine) |

| ~ 154.0 | C2 (Pyridine) |

| ~ 138.0 | C4 (Pyridine) |

| ~ 137.0 | ipso-C (Benzoyl) |

| ~ 133.0 | para-C (Benzoyl) |

| ~ 130.0 | ortho-C (Benzoyl) |

| ~ 128.5 | meta-C (Benzoyl) |

| ~ 125.0 | C3 (Pyridine) |

| ~ 122.0 | C5 (Pyridine) |

| ~ 24.0 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3060 | C-H stretch (aromatic) |

| ~ 2950 | C-H stretch (methyl) |

| ~ 1670 | C=O stretch (ketone) |

| ~ 1580, 1450 | C=C stretch (aromatic rings) |

| ~ 1280 | C-N stretch (pyridine) |

| ~ 700-800 | C-H bend (aromatic) |

Table 5: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 182 | [M - CH₃]⁺ |

| 168 | [M - C₂H₅]⁺ or [M - N]⁺ |

| 120 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of (6-methylpyridin-2-yl)(phenyl)methanone

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Herein, we detail a robust and commonly employed method: the oxidation of the corresponding secondary alcohol.

Synthetic Workflow: Oxidation of (6-methylpyridin-2-yl)(phenyl)methanol

This two-step approach involves the initial synthesis of the alcohol via a Grignard reaction, followed by its oxidation to the desired ketone.

Figure 2: Synthetic workflow for (6-methylpyridin-2-yl)(phenyl)methanone.

Experimental Protocol

Step 1: Synthesis of (6-methylpyridin-2-yl)(phenyl)methanol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Oxidation to (6-methylpyridin-2-yl)(phenyl)methanone

-

Reaction Setup: Dissolve the (6-methylpyridin-2-yl)(phenyl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 2-4 hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification by flash column chromatography or recrystallization will afford the pure (6-methylpyridin-2-yl)(phenyl)methanone.

Chemical Reactivity

The reactivity of (6-methylpyridin-2-yl)(phenyl)methanone is governed by its three key structural components: the pyridine ring, the ketone carbonyl group, and the benzylic methyl group.

-

Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts. The nitrogen atom itself is basic and can be protonated or alkylated.

-

Carbonyl Group: The ketone functionality is a site for nucleophilic attack. It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

-

Methyl Group: The methyl group attached to the pyridine ring can undergo condensation reactions under appropriate basic conditions due to the acidity of its protons.

Applications in Drug Development: A Tubulin Polymerization Inhibitor Precursor

A significant application of the this compound scaffold is in the development of anticancer agents that target tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for mitotic spindle formation during cell division.[3] Compounds that disrupt microtubule dynamics are potent antimitotic agents.

Derivatives of this compound have been shown to act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.

Figure 3: Mechanism of action of this compound derivatives as tubulin inhibitors.

The ability to readily synthesize and modify the this compound core allows for the exploration of structure-activity relationships (SAR), leading to the optimization of potency and pharmacokinetic properties of these potential anticancer drugs.

Conclusion

(6-methylpyridin-2-yl)(phenyl)methanone is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it a valuable building block for the creation of more complex molecules. The demonstrated potential of its derivatives as potent tubulin polymerization inhibitors underscores its importance in the ongoing search for novel and effective cancer therapies. This guide has provided a foundational understanding of its properties, synthesis, and applications, which will hopefully serve as a catalyst for further research and innovation in the field.

References

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 2020. [Link]

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 2022. [Link]

Sources

- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Benzoyl-6-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-Benzoyl-6-methylpyridine (CAS No. 18103-78-1). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with predictive modeling and established analytical methodologies. In light of the limited experimentally-derived data in peer-reviewed literature for this specific compound, this guide presents a combination of confirmed structural information, computationally predicted physical properties, and detailed, field-proven experimental protocols for the empirical determination of these characteristics. This approach ensures a scientifically robust resource for the handling, characterization, and application of this compound.

Introduction and Compound Identification

This compound, systematically named (6-methylpyridin-2-yl)(phenyl)methanone, is a heterocyclic aromatic ketone. Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position and a benzoyl group at the 2-position, makes it a compound of interest in medicinal chemistry and materials science. The accurate characterization of its physical properties is fundamental for its application in synthesis, formulation, and quality control.

This guide moves beyond a simple data sheet by not only presenting the available information but also by providing the scientific context and experimental workflows necessary for its validation and expansion.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (6-Methylpyridin-2-yl)(phenyl)methanone | Sigma-Aldrich[1] |

| Common Name | This compound | N/A |

| CAS Number | 18103-78-1 | BLDpharm[2], Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₁NO | Sigma-Aldrich[1] |

| Molecular Weight | 197.23 g/mol | Calculated |

Predicted Physical and Chemical Properties

Due to a scarcity of published experimental data for this compound, the following physical properties have been generated using validated computational models. It is imperative for the end-user to recognize that these are predictions and should be confirmed experimentally.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and Comparative Analysis |

| Melting Point | ~50-70 °C | The related compound 2-benzoylpyridine (lacking the 6-methyl group) has an experimental melting point of 41-43 °C.[3] The presence of the methyl group would be expected to slightly alter the crystal lattice energy, likely resulting in a different melting point. For further comparison, 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine has a reported melting point of 84-86°C.[4] |

| Boiling Point | ~330-350 °C at 760 mmHg | This prediction is based on the increased molecular weight and potential for stronger intermolecular forces compared to 2-benzoylpyridine. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is expected. | The pyridine nitrogen allows for hydrogen bonding with protic solvents, but the overall aromatic and nonpolar character of the molecule suggests greater solubility in organic media. |

| pKa (of conjugate acid) | ~3.5 - 4.5 | The electron-withdrawing effect of the benzoyl group is expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa of ~5.9).[5] |

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental spectra for this specific molecule are not widely published, the following sections detail the expected spectral characteristics and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Methyl Protons (-CH₃): A singlet expected around δ 2.5-2.7 ppm.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or triplets, showing characteristic coupling patterns for a 2,6-disubstituted pyridine.

-

Benzoyl Ring Protons: Signals for the five protons of the phenyl group, expected in the aromatic region (δ 7.3-8.0 ppm), likely as multiplets.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal expected in the downfield region, around δ 190-200 ppm.

-

Pyridine and Benzoyl Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): A peak corresponding to the molecular weight of 197.23 g/mol is expected.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z 120, and the loss of the benzoyl group (C₆H₅CO, 105 Da) to give a fragment at m/z 92. The peak at m/z 105 (benzoyl cation) is also expected to be prominent.

Caption: General workflow for GC-MS analysis.

Thermal and Crystallographic Properties

No experimental data on the thermal stability (e.g., via Thermogravimetric Analysis or Differential Scanning Calorimetry) or the single-crystal X-ray structure of this compound is currently available in the public domain. The determination of these properties would provide valuable insights into its solid-state behavior, polymorphism, and degradation profile.

Conclusion and Future Work

Future work should focus on the synthesis and purification of an analytical standard of this compound, followed by the rigorous experimental determination of its melting point, boiling point, solubility profile, and comprehensive spectroscopic characterization (NMR, IR, MS). Furthermore, thermal analysis and single-crystal X-ray diffraction would provide a complete picture of its physical properties, enabling its confident application in research and development.

References

-

PrepChem. Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. [Link]

-

Loba Chemie. 2-BENZOYLPYRIDINE Extra Pure. [Link] [3]7. MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]

-

Google Patents. US3891661A - Process for preparation of benzoylpyridines and derivatives. [4]9. Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Wikipedia. 2-Methylpyridine. [Link]

Sources

Spectroscopic Profile of 2-Benzoyl-6-methylpyridine: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2-Benzoyl-6-methylpyridine stands as a pivotal structural motif in the landscape of synthetic chemistry, finding applications in the development of novel ligands, catalytic systems, and pharmaceutical agents. Its unique electronic and steric properties, arising from the juxtaposition of a benzoyl group and a methyl-substituted pyridine ring, make a thorough understanding of its molecular characteristics essential for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of chemical entities. It serves as the foundation for ensuring the purity, and consequently, the reliability and reproducibility of experimental outcomes in research and development. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only predicted spectral data based on established principles but also detailed, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons of the methyl group, the pyridine ring, and the benzoyl ring. The electron-withdrawing nature of the benzoyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the adjacent protons, causing them to appear at lower fields (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methyl Protons (-CH₃) | ~ 2.6 | Singlet (s) | 3H | The methyl group at the 6-position is a singlet due to the absence of adjacent protons. |

| Pyridine H-5 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Coupled to both H-4 and H-3. |

| Pyridine H-4 | ~ 7.7 - 7.9 | Triplet (t) | 1H | Coupled to H-3 and H-5. |

| Pyridine H-3 | ~ 7.9 - 8.1 | Doublet (d) | 1H | Coupled to H-4. |

| Benzoyl Protons (ortho) | ~ 7.9 - 8.1 | Multiplet (m) | 2H | Deshielded by the adjacent carbonyl group. |

| Benzoyl Protons (meta, para) | ~ 7.4 - 7.7 | Multiplet (m) | 3H |

Causality in Proton Chemical Shifts: The downfield shift of the pyridine protons is a direct consequence of the deshielding effect of the electronegative nitrogen atom and the anisotropic effect of the aromatic ring current. The ortho protons of the benzoyl group are similarly deshielded due to the magnetic anisotropy of the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

A rigorously validated protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Workflow for acquiring and processing ¹H NMR spectra.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Methyl Carbon (-CH₃) | ~ 24 | Aliphatic carbon signal. |

| Pyridine C-5 | ~ 125 | Aromatic carbon. |

| Pyridine C-3 | ~ 127 | Aromatic carbon. |

| Benzoyl C-meta | ~ 128 | Aromatic carbon. |

| Benzoyl C-para | ~ 130 | Aromatic carbon. |

| Benzoyl C-ortho | ~ 133 | Aromatic carbon. |

| Pyridine C-4 | ~ 137 | Aromatic carbon. |

| Benzoyl C-ipso | ~ 138 | Quaternary carbon attached to the carbonyl. |

| Pyridine C-2 | ~ 153 | Quaternary carbon attached to the benzoyl group. |

| Pyridine C-6 | ~ 158 | Quaternary carbon attached to the methyl group. |

| Carbonyl Carbon (C=O) | ~ 195 | Ketone carbonyl carbon, significantly downfield.[1] |

Causality in Carbon Chemical Shifts: The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The sp² hybridized carbons of the aromatic rings and the carbonyl group appear at lower fields compared to the sp³ hybridized methyl carbon. The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

Use the same lock and shim settings as for the ¹H spectrum.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A relaxation delay of 2 seconds is generally sufficient.

-

Acquire a larger number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds.[3] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methyl group.[3] |

| C=O Stretch (Ketone) | 1700 - 1680 | Strong | The conjugation with the pyridine ring may slightly lower the frequency. |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the pyridine and benzene rings. |

| C-H Bending | 900 - 675 | Medium to Strong | Out-of-plane bending vibrations can give information about substitution patterns.[1] |

Causality in IR Absorptions: The position, intensity, and shape of an IR absorption band are dependent on the bond strength, the masses of the atoms involved, and the change in dipole moment during the vibration. The C=O bond is highly polar, resulting in a strong absorption. The C-H stretching frequencies are indicative of the hybridization of the carbon atom.

Experimental Protocol for IR Spectroscopy (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow for IR Data Acquisition:

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular formula of this compound is C₁₃H₁₁NO, which corresponds to a molecular weight of 197.24 g/mol .

| m/z | Predicted Ion Structure | Notes |

| 197 | [C₁₃H₁₁NO]⁺˙ (Molecular Ion, M⁺˙) | The parent ion, should be clearly visible. |

| 182 | [M - CH₃]⁺ | Loss of the methyl radical from the pyridine ring. |

| 168 | [M - CO - H]⁺ | Loss of a carbonyl group and a hydrogen atom. |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | A very common and often abundant fragment for benzoyl-containing compounds. |

| 92 | [C₆H₆N]⁺ (Methylpyridine cation) | Cleavage of the bond between the carbonyl carbon and the pyridine ring. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the benzoyl cation. |

Causality in Fragmentation: Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation (the molecular ion). This high-energy species can then undergo fragmentation through the cleavage of the weakest bonds and the formation of stable carbocations and neutral radicals. The formation of the highly stable benzoyl cation (m/z 105) is a characteristic fragmentation pathway for many benzoyl derivatives.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Set the GC oven temperature program to ensure good separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

-

Set the ion source temperature to approximately 200-250°C.

-

The electron energy is typically set to 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The MS will acquire spectra continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Workflow for GC-MS Data Acquisition and Analysis:

Caption: Workflow for acquiring and analyzing a mass spectrum using GC-MS.

Conclusion: A Foundation for Confident Research

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorptions, and anticipated mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of this compound. By coupling this predictive data with the detailed experimental protocols, researchers can confidently verify the identity and purity of their synthesized material. Adherence to these validated methodologies is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that subsequent research built upon this foundational molecule is both reliable and reproducible. This guide, therefore, serves not only as a repository of spectral information but also as a practical manual for excellence in the analytical characterization of this important chemical entity.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

Sources

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Benzoylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylpyridine scaffold, a deceptively simple fusion of a benzoyl group and a pyridine ring, has emerged as a cornerstone in modern medicinal chemistry. Its journey from a laboratory curiosity to a privileged structural motif in a diverse array of therapeutic agents is a testament to its versatile chemical reactivity and profound pharmacological potential. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of benzoylpyridine synthesis, from classical C-C bond-forming strategies to contemporary methodologies. We will delve into the causality behind experimental choices, offering field-proven insights into the synthetic nuances of this important heterocyclic ketone. Furthermore, this guide will explore the rich medicinal chemistry of benzoylpyridine derivatives, highlighting their roles as pivotal intermediates and pharmacophores in the development of drugs targeting a spectrum of diseases, including cancer, central nervous system disorders, and inflammatory conditions. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the future of benzoylpyridine-based drug discovery are presented to empower researchers and professionals in the ongoing quest for novel therapeutics.

A Historical Overture: The Dawn of Benzoylpyridine Synthesis

The story of benzoylpyridines is intrinsically linked to the foundational principles of organic synthesis. Early explorations into the reactivity of pyridine derivatives paved the way for the first successful constructions of the benzoylpyridine core. These pioneering efforts, while often arduous by modern standards, laid the essential groundwork for the sophisticated synthetic strategies employed today.

The Landmark Friedel-Crafts Approach: A Legacy of C-C Bond Formation

One of the earliest and most significant methods for the synthesis of benzoylpyridines is a modification of the venerable Friedel-Crafts acylation. A notable early example is the work of Wolffenstein and Hartwich in 1915, which provided a pathway to 3-benzoylpyridine.[1] This classical approach involves the reaction of a pyridine derivative, typically a pyridinecarboxylic acid, with an aromatic compound in the presence of a strong Lewis acid catalyst.

The underlying principle of this reaction is the in-situ generation of a highly electrophilic acylium ion from a pyridinecarboxylic acid derivative, which then undergoes electrophilic aromatic substitution with a suitable aromatic partner, such as benzene. The choice of nicotinic acid (pyridine-3-carboxylic acid) as a starting material, for instance, directs the benzoylation to the 3-position of the pyridine ring.

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Modified Friedel-Crafts Acylation[1]

Materials:

-

Nicotinic acid (1 mole)

-

Thionyl chloride (6.9 moles)

-

Anhydrous benzene

-

Anhydrous aluminum chloride (2.5 moles)

-

Ice

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Chloroform

-

Ether

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of nicotinic acid.

-

With stirring, slowly add 500 ml (818 g, 6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction can be vigorous.

-

After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour to form nicotinoyl chloride hydrochloride.

-

Replace the reflux condenser for downward distillation and remove the excess thionyl chloride under reduced pressure while continuing to heat on the steam bath.

-

After most of the thionyl chloride has been removed, add 200 ml of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.

-

Add an additional 500 ml of anhydrous benzene to the flask. Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.

-

With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat under reflux for 6 hours.

-

Cautiously pour the dark red-brown reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

-

Separate and discard the organic layer. Extract the acidic aqueous solution with three 500-ml portions of ether to remove any non-basic organic byproducts; discard the ether extracts.

-

Make the acidic solution strongly basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

-

After cooling, extract the product with five 300-ml portions of chloroform.

-

Combine the chloroform extracts, wash with water, and remove the chloroform by distillation.

-

The crude product is then purified by vacuum distillation to yield 3-benzoylpyridine.

Characterization:

The final product can be characterized by its boiling point, refractive index, and spectroscopic methods such as NMR and IR spectroscopy to confirm its identity and purity.

The Grignard Reaction: A Versatile Tool for Isomer-Specific Synthesis

The advent of organometallic chemistry provided a powerful and more versatile alternative for the synthesis of benzoylpyridines. The Grignard reaction, in particular, offered a more direct route to various isomers that were not readily accessible through the classical Friedel-Crafts approach. This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a cyanopyridine.

The choice of the cyanopyridine isomer dictates the position of the benzoyl group on the pyridine ring. For example, the reaction of phenylmagnesium bromide with 2-cyanopyridine yields 2-benzoylpyridine, while 3-cyanopyridine and 4-cyanopyridine would yield the corresponding 3- and 4-benzoylpyridine isomers. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, followed by hydrolysis of the resulting imine intermediate.

Oxidation of Phenyl-pyridylmethanols: A Two-Step Approach

Another classical and widely used method for preparing benzoylpyridines is the oxidation of the corresponding phenyl-pyridylmethanols. This two-step approach involves the initial synthesis of the alcohol precursor, often via the reaction of a pyridinecarboxaldehyde with a phenyl Grignard reagent or a pyridyl Grignard reagent with benzaldehyde, followed by its oxidation to the ketone.

A variety of oxidizing agents have been employed for this transformation, ranging from traditional chromium-based reagents to more modern and environmentally benign systems. The choice of oxidant is critical to ensure high yields and minimize side reactions. Recent advancements have focused on catalytic oxidation methods using molecular oxygen or other green oxidants.[2]

The Evolution of Synthesis: Modern Methodologies and Innovations

While the classical methods remain valuable, the pursuit of greater efficiency, milder reaction conditions, and increased functional group tolerance has driven the development of modern synthetic strategies for benzoylpyridines.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift

The emergence of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl ketones, including benzoylpyridines. Reactions such as the Suzuki, Stille, and Heck couplings allow for the direct coupling of a suitably functionalized pyridine derivative (e.g., a halopyridine or a pyridineboronic acid) with a benzoyl-containing coupling partner. These methods offer excellent functional group compatibility and have become indispensable tools in the synthesis of complex benzoylpyridine derivatives.

Flow Chemistry: A Leap Towards Greener and More Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The application of flow chemistry to the synthesis of benzoylpyridines offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for telescoped reactions, which avoids the isolation of intermediates. Recent studies have demonstrated the use of flow reactors for photochemical arylations followed by in-line oxidation to produce benzoylpyridines in a continuous and efficient manner.

The Benzoylpyridine Core in Medicinal Chemistry: A Privileged Scaffold

The benzoylpyridine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a variety of different biological targets.[1][3][4] This versatility stems from its unique combination of structural features: a rigid aromatic system, a hydrogen bond acceptor in the form of the carbonyl group, and the ability to be readily functionalized at multiple positions.

Anticancer Agents: Targeting the Machinery of Cell Division

A number of benzoylpyridine derivatives have shown potent antiproliferative activity by targeting key components of the cell division machinery. For instance, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies have revealed that modifications to both the 6-aryl and the benzoyl moieties can significantly impact the potency and selectivity of these compounds.

Central Nervous System (CNS) Drug Discovery: Modulating Neurotransmission

The benzoylpyridine scaffold is a prominent feature in a number of centrally acting agents, including antipsychotics and neuroprotective agents. The benzoylpiperidine fragment, a saturated analog of benzoylpyridine, is a key pharmacophore in several atypical antipsychotic drugs. These compounds often exhibit antagonist activity at serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychosis. The carbonyl group of the benzoyl moiety can act as a crucial hydrogen bond acceptor in the receptor binding pocket.

Anti-inflammatory and Analgesic Agents

The benzoylpyridine core has also been explored in the development of anti-inflammatory and analgesic agents. Certain derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to fine-tune the electronic and steric properties of the benzoylpyridine scaffold allows for the optimization of potency and selectivity against these targets.

Mechanistic Insights and Key Transformations

A deep understanding of the reaction mechanisms is paramount for rational synthetic design and optimization. Below are diagrammatic representations of two key synthetic transformations for preparing benzoylpyridines.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene with a nicotinoyl chloride hydrochloride in the presence of aluminum chloride proceeds through the formation of a highly reactive acylium ion.

Caption: Mechanism of Friedel-Crafts Acylation for 3-Benzoylpyridine Synthesis.

Workflow for Grignard Synthesis of 2-Benzoylpyridine

The synthesis of 2-benzoylpyridine via a Grignard reaction involves the careful preparation of the Grignard reagent followed by its reaction with 2-cyanopyridine and subsequent workup.

Caption: Experimental Workflow for the Grignard Synthesis of 2-Benzoylpyridine.

Future Perspectives and Conclusion

The benzoylpyridine core continues to be a fertile ground for innovation in both synthetic methodology and medicinal chemistry. The development of novel catalytic systems for C-H activation and functionalization of the pyridine ring promises to open up new avenues for the synthesis of previously inaccessible derivatives. In the realm of drug discovery, the application of computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the identification of new benzoylpyridine-based ligands with improved potency and selectivity.

References

-

Villani, F. J.; King, M. S. 3-Benzoylpyridine. Org. Synth.1953 , 33, 7. DOI: 10.15227/orgsyn.033.0007. [Link]

-

Granchi, C.; Bononi, G.; Lonzi, C.; Tuccinardi, T.; Minutolo, F. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules2024 , 29(9), 1930. [Link]

-

Granchi, C.; Bononi, G.; Lonzi, C.; Tuccinardi, T.; Minutolo, F. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed2024 . [Link]

- Jiangsu Zhongbang Pharmaceutical Coltd. Synthesis method of 2-benzoylpyridine. CN104326973A, February 4, 2015.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Benzoyl-6-methylpyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates the putative mechanism of action for 2-Benzoyl-6-methylpyridine, a compound of significant interest within the domain of developmental therapeutics. Based on robust evidence from structurally analogous compounds, this document posits that this compound functions as a potent inhibitor of tubulin polymerization by interacting with the colchicine binding site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, a fundamental process for cell division and integrity, leading to cell cycle arrest and apoptosis, thereby providing a strong rationale for its investigation as an anticancer agent.[3][4] This guide will provide an in-depth exploration of this mechanism, the downstream cellular consequences, and the requisite experimental protocols for its validation.

Introduction: The Rationale for Investigating this compound as a Microtubule Targeting Agent

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton.[4] They play an indispensable role in numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[5] This makes them a highly validated and successful target for cancer chemotherapy.[6] Small molecules that interfere with microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents.[5]

While direct experimental data on this compound is emerging, a compelling body of evidence from closely related 6-Aryl-2-benzoyl-pyridines has demonstrated potent antiproliferative activity.[1][2] These studies have elucidated a mechanism centered on the inhibition of tubulin polymerization through binding at the colchicine site, a key pocket on β-tubulin.[1][7] Given the shared 2-benzoylpyridine scaffold, it is hypothesized that this compound exerts its biological effects through a similar, if not identical, mechanism. This guide will proceed on this evidence-based premise.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is proposed to be the tubulin heterodimer. The mechanism unfolds through a specific, high-affinity interaction at the colchicine binding site, located at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin.[8][9]

Binding at the Colchicine Site

The binding of this compound to this site is a critical initiating event. Colchicine Binding Site Inhibitors (CBSIs) are known to induce a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[8][9] This steric hindrance effectively prevents the "head-to-tail" polymerization of tubulin dimers, thereby capping the growing end of the microtubule.[10] The result is a net suppression of microtubule growth and dynamics.[5] Molecular dynamics simulations have shown that the binding of CBSIs can weaken the interaction between the α and β subunits, further destabilizing the heterodimer and preventing effective polymerization.[9][11]

The interaction can be visualized through the following logical pathway:

Caption: Molecular interaction pathway of this compound.

Downstream Cellular Consequences of Microtubule Destabilization

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in cytotoxicity, particularly in rapidly dividing cells like cancer cells.[3]

Mitotic Arrest at the G2/M Phase

The most immediate and well-characterized consequence of disrupting microtubule dynamics is the failure to form a functional mitotic spindle.[12] This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[3]

Induction of Apoptosis

The sustained G2/M arrest and cellular stress induced by microtubule disruption lead to programmed cell death, or apoptosis.[3] This is often mediated by the Bcl-2 family of proteins and results in the activation of caspases, the executioners of apoptosis.[3]

Disruption of Angiogenesis

Microtubule integrity is also crucial for endothelial cell function, including migration and tube formation, which are essential processes for angiogenesis (the formation of new blood vessels).[3] By disrupting the endothelial cytoskeleton, this compound is predicted to have anti-angiogenic effects, which can inhibit tumor growth and metastasis.[1][13]

The overall cellular signaling pathway can be summarized as follows:

Caption: Downstream cellular effects of tubulin polymerization inhibition.

Experimental Methodologies for Mechanism Validation

A multi-pronged experimental approach is essential to rigorously validate the proposed mechanism of action. The following protocols are standard in the field for characterizing tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This is a direct, cell-free assay to measure the effect of the compound on tubulin assembly.

Principle: Pure tubulin polymerizes into microtubules in the presence of GTP at 37°C. This polymerization can be monitored by an increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[14][15] An inhibitor will prevent or reduce this increase.

Step-by-Step Protocol:

-